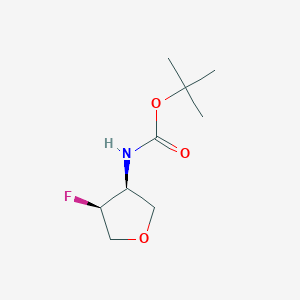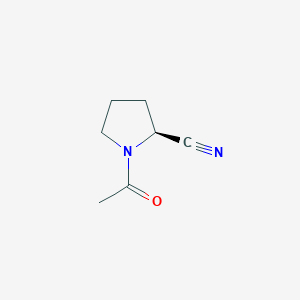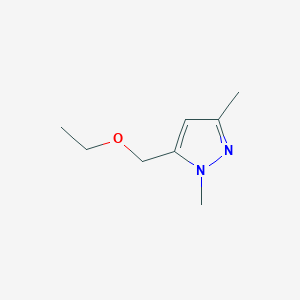
4-Ethyl-3,5-dimethyl-1H-pyrazole-1-carbonyl chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Ethyl-3,5-dimethyl-1H-pyrazole-1-carbonyl chloride is a heterocyclic compound belonging to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry . This compound features a five-membered ring structure with two nitrogen atoms at positions 1 and 2, and three carbon atoms at positions 3, 4, and 5. The presence of an ethyl group at position 4, and methyl groups at positions 3 and 5, along with a carbonyl chloride group at position 1, makes it a unique derivative of pyrazole.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethyl-3,5-dimethyl-1H-pyrazole-1-carbonyl chloride typically involves the cyclocondensation of 1,3-dicarbonyl compounds with hydrazine derivatives . One common method includes the reaction of ethyl acetoacetate with hydrazine hydrate to form the pyrazole ring, followed by chlorination using thionyl chloride to introduce the carbonyl chloride group .
Industrial Production Methods
In industrial settings, the synthesis of this compound can be scaled up using continuous flow reactors, which allow for better control over reaction conditions and higher yields. The use of heterogeneous catalysts, such as Amberlyst-70, can also enhance the efficiency of the process .
化学反応の分析
Types of Reactions
4-Ethyl-3,5-dimethyl-1H-pyrazole-1-carbonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The carbonyl chloride group can be substituted with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.
Oxidation and Reduction: The pyrazole ring can undergo oxidation to form pyrazole N-oxides or reduction to form pyrazolines.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, alcohols, and thiols, typically under mild conditions with a base such as triethylamine.
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid are used for oxidation reactions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed for reduction reactions.
Major Products Formed
Amides, Esters, and Thioesters: Formed from substitution reactions with nucleophiles.
Pyrazole N-oxides and Pyrazolines: Formed from oxidation and reduction reactions, respectively.
科学的研究の応用
4-Ethyl-3,5-dimethyl-1H-pyrazole-1-carbonyl chloride has a wide range of applications in scientific research:
作用機序
The mechanism of action of 4-Ethyl-3,5-dimethyl-1H-pyrazole-1-carbonyl chloride involves its interaction with specific molecular targets, such as enzymes and receptors. The carbonyl chloride group can form covalent bonds with nucleophilic residues in the active sites of enzymes, leading to inhibition of enzyme activity . The pyrazole ring can also interact with various biological pathways, modulating their activity .
類似化合物との比較
Similar Compounds
3,5-Dimethyl-1H-pyrazole-4-carboxylic acid ethyl ester: A similar compound with a carboxylic acid ester group instead of a carbonyl chloride group.
4-Ethyl-3,5-dimethyl-1H-pyrazole: Lacks the carbonyl chloride group, making it less reactive in certain chemical reactions.
Uniqueness
4-Ethyl-3,5-dimethyl-1H-pyrazole-1-carbonyl chloride is unique due to the presence of the carbonyl chloride group, which imparts distinct reactivity and allows for the formation of a wide range of derivatives through substitution reactions . This makes it a valuable intermediate in organic synthesis and pharmaceutical development .
特性
分子式 |
C8H11ClN2O |
|---|---|
分子量 |
186.64 g/mol |
IUPAC名 |
4-ethyl-3,5-dimethylpyrazole-1-carbonyl chloride |
InChI |
InChI=1S/C8H11ClN2O/c1-4-7-5(2)10-11(6(7)3)8(9)12/h4H2,1-3H3 |
InChIキー |
GZUQJIPASOUTJJ-UHFFFAOYSA-N |
正規SMILES |
CCC1=C(N(N=C1C)C(=O)Cl)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![[3-(4-Chlorophenyl)-1-(4-methoxyphenyl)-1H-pyrazol-4-yl]acetic acid](/img/structure/B12874250.png)
![4-[2-(Ethylsulfanyl)phenyl]-1H-pyrrole-3-carbonitrile](/img/structure/B12874254.png)
![2-(4-(Trifluoromethyl)benzo[d]oxazol-2-yl)acetic acid](/img/structure/B12874261.png)
![2-(Chloromethyl)benzo[d]oxazole-5-acrylic acid](/img/structure/B12874266.png)
![2-(Difluoromethoxy)-7-nitrobenzo[d]oxazole](/img/structure/B12874276.png)

![1H-Pyrrole, 2-(4-methoxyphenyl)-1-[(4-methylphenyl)sulfonyl]-](/img/structure/B12874295.png)




